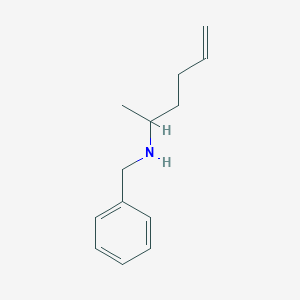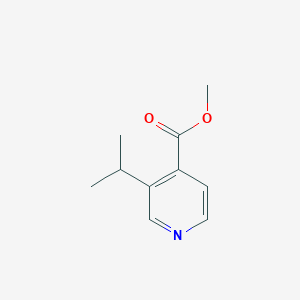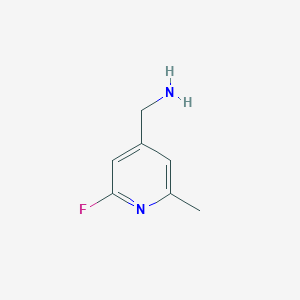![molecular formula C14H12O2 B13649354 4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione](/img/structure/B13649354.png)
4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione is an organic compound characterized by its biphenyl structure with two methyl groups at the 4 and 6 positions and two ketone groups at the 2 and 5 positions. This compound is known for its aromatic properties and structural versatility, making it significant in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione typically involves the following steps:
Industrial Production Methods
Industrial production of 4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione may involve large-scale Suzuki-Miyaura coupling reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated biphenyls, nitro biphenyls.
Scientific Research Applications
4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione involves its interaction with various molecular targets. The compound’s biphenyl structure allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and protein-protein interactions . The ketone groups can also participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the ketone groups, making it less reactive in certain chemical reactions.
2,2’-Dimethylbiphenyl: Different substitution pattern, leading to variations in chemical and physical properties.
Uniqueness
4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3,5-dimethyl-2-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H12O2/c1-9-8-12(15)13(10(2)14(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
YNXAUKOKTHKROU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



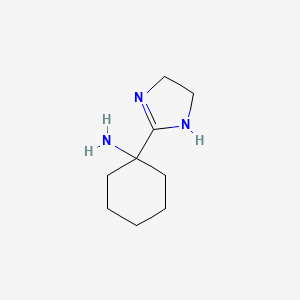

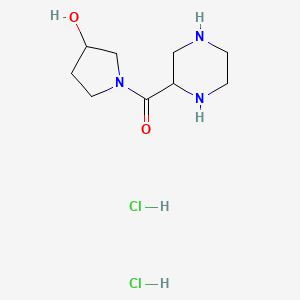
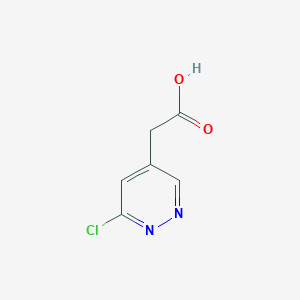
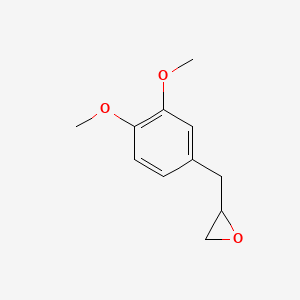
![3-(Spiro[2.2]pentan-1-yl)propiolic acid](/img/structure/B13649315.png)
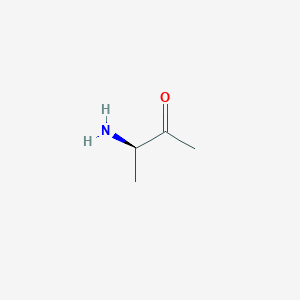
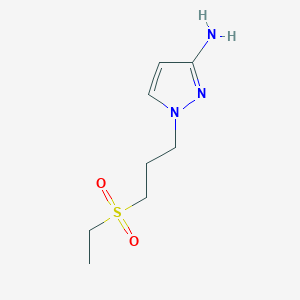

![7-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13649338.png)
